2-(Diethoxymethyl)phenylZinc bromide
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Overview
Description
2-(Diethoxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C11H15BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethoxymethyl)phenylZinc bromide can be synthesized through the reaction of 2-(Diethoxymethyl)phenyl bromide with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the preparation of this compound involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes the use of high-purity reagents and controlled reaction conditions to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)phenylZinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form biaryl compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Negishi Coupling: Utilizes nickel or palladium catalysts and is often carried out in the presence of a coordinating ligand.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(Diethoxymethyl)phenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)phenylZinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This process leads to the formation of a new carbon-carbon bond, with the zinc atom acting as a nucleophile . The molecular targets and pathways involved in these reactions are primarily the electrophilic carbon atoms in the substrates .
Comparison with Similar Compounds
Similar Compounds
2-MethoxyphenylZinc bromide: Similar in structure but with a methoxy group instead of a diethoxymethyl group.
PhenylZinc bromide: Lacks the diethoxymethyl group, making it less reactive in certain reactions.
Uniqueness
2-(Diethoxymethyl)phenylZinc bromide is unique due to its enhanced reactivity and selectivity in cross-coupling reactions. The presence of the diethoxymethyl group provides additional steric and electronic effects, making it a more versatile reagent compared to its analogs .
Properties
Molecular Formula |
C11H15BrO2Zn |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);diethoxymethylbenzene |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-8,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IUGJFNPMPXPUBU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C1=CC=CC=[C-]1)OCC.[Zn+]Br |
Origin of Product |
United States |
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